2-Chloro-3,4-dihydroxybenzoic acid

Vue d'ensemble

Description

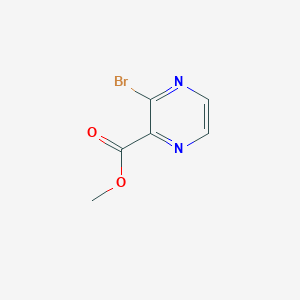

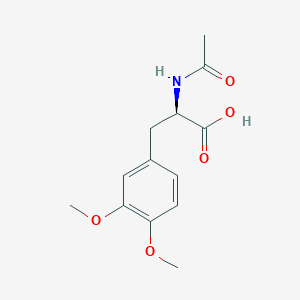

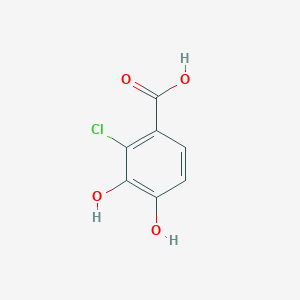

2-Chloro-3,4-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid . It belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .

Molecular Structure Analysis

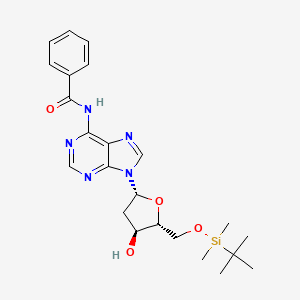

The molecular formula of 2-Chloro-3,4-dihydroxybenzoic acid is C7H5ClO4 . The InChI code is 1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) . The molecular weight is 188.56 g/mol .Physical And Chemical Properties Analysis

2-Chloro-3,4-dihydroxybenzoic acid has a molecular weight of 188.56 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 187.9876363 g/mol . The topological polar surface area is 77.8 Ų . The heavy atom count is 12 .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 2-Chloro-3,4-dihydroxybenzoic acid, based on the available information:

Metabolite Research

This compound is a metabolite of polyphenols such as phloretin and quercetin, which are found in various fruits, vegetables, and nuts. It can be used to study the metabolic pathways and health effects of these polyphenols .

Antioxidant Properties

Due to its phenolic structure, it may serve as an antioxidant in various biological systems, helping to understand the mechanisms of oxidative stress and its mitigation .

Chemopreventive Agent

It has been found to be an efficacious chemopreventive agent in several carcinogenesis models, which could lead to new cancer prevention strategies .

Anti-inflammatory Applications

The compound acts as an anti-inflammatory agent, which could be useful in researching treatments for inflammatory diseases .

Allelochemical Effects

As a structurally similar compound to hydroxybenzoic acids, it may have applications in studying allelopathy—a biological phenomenon where chemicals produced by plants inhibit the growth of surrounding plants or microorganisms .

Bioremediation

It could potentially be involved in bioremediation processes, particularly in the degradation pathways of chlorinated organic compounds .

Safety and Hazards

The safety information for 2-Chloro-3,4-dihydroxybenzoic acid indicates that it has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

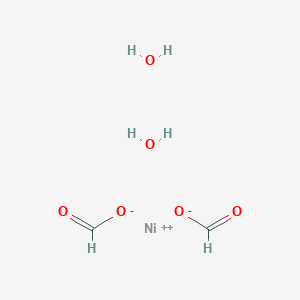

It’s known that this compound acts as a siderophore . Siderophores are molecules that bind and transport iron in microorganisms . They play a crucial role in the survival and virulence of bacteria, especially in iron-limited environments .

Mode of Action

The 2-chloro-3,4 dihydroxybenzoic acid group at the third position of the R2 side chain acts as the siderophore . It chelates extracellular iron . Normally, bacteria secrete their own siderophores that scavenge iron from their host or environment to create complexes . During times of infection, the innate immune system limits the availability of free iron to prevent bacterial growth . By chelating iron, 2-Chloro-3,4-dihydroxybenzoic acid may help bacteria overcome this limitation .

Biochemical Pathways

The role of siderophores in general involves the regulation of iron homeostasis, which is crucial for various cellular processes, including electron transport, dna synthesis, and oxygen transport .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 18857 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

By acting as a siderophore and aiding in iron acquisition, it may promote bacterial growth and survival, especially in iron-limited environments .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,4-dihydroxybenzoic acid. For instance, the availability of iron in the environment can affect the compound’s ability to function as a siderophore . Furthermore, the compound’s stability may be influenced by factors such as temperature and pH .

Propriétés

IUPAC Name |

2-chloro-3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKVQMDBVWMVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908332 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dihydroxybenzoic acid | |

CAS RN |

87932-50-1, 103339-65-7 | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87932-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)